4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 25015-63-8
VCID: VC21151170
InChI: InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3
SMILES: [B]1OC(C(O1)(C)C)(C)C
Molecular Formula: C6H12BO2
Molecular Weight: 126.97 g/mol

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

CAS No.: 25015-63-8

Cat. No.: VC21151170

Molecular Formula: C6H12BO2

Molecular Weight: 126.97 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane - 25015-63-8

Specification

CAS No. 25015-63-8
Molecular Formula C6H12BO2
Molecular Weight 126.97 g/mol
Standard InChI InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3
Standard InChI Key LZPWAYBEOJRFAX-UHFFFAOYSA-N
SMILES [B]1OC(C(O1)(C)C)(C)C
Canonical SMILES [B]1OC(C(O1)(C)C)(C)C

Introduction

PropertyValue
Molecular FormulaC₆H₁₃BO₂
Molecular Weight127.98 g/mol
CAS Number25015-63-8
Physical State (20°C)Clear colorless to light yellow liquid
Boiling Point42-43°C (50 mmHg)
Density0.882 g/cm³
Flash Point5°C
Storage RequirementsRefrigerated (0-10°C), under inert gas
Transport ClassificationUN3399, Class 4.3/3, Packing Group II

The compound requires careful handling due to its reactivity with moisture and air. It is typically stored under refrigerated conditions and inert gas to preserve its stability and reactivity .

Synthetic Methods and Production

The synthesis of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane typically involves the reaction of boron-containing precursors with pinacol (2,3-dimethyl-2,3-butanediol). While the search results don't provide a direct synthesis method for the unsubstituted compound, they do offer insights into the preparation of its derivatives, which can inform our understanding of the parent compound's synthesis.

Synthesis of Derivatives

The preparation of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a closely related derivative, involves the reaction of (dichloromethyl)boronic acid with pinacol in the presence of magnesium sulfate as a dehydrating agent . This synthetic route illustrates the general approach to creating the dioxaborolane ring structure, which typically involves the condensation of a boronic acid with pinacol.

Applications in Chemistry and Materials Science

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane demonstrates remarkable versatility in its applications across multiple scientific domains. Its unique reactivity and stability make it particularly valuable in several key areas.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the preparation of boron-containing compounds. Its controlled reactivity makes it especially useful for creating complex organic molecules that serve as building blocks in pharmaceutical development and other applications .

One notable application is in borylation reactions, where it can transform triflates into borylated products. For example, L-tyrosine triflate derivatives can be efficiently converted to borylated products using pinacolborane in the presence of a palladium catalyst (PdCl₂(dppf)·CH₂Cl₂) and N-methylmorpholine (NMM) . This reaction demonstrates high yields (94%) and represents an important synthetic pathway in organic chemistry.

Pharmaceutical Applications

In medicinal chemistry, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane plays a significant role in the development of boron-based pharmaceuticals. The incorporation of boron into drug molecules can enhance efficacy and targeting specificity, making this compound an important tool in drug discovery and development processes .

Materials Science

The compound contributes significantly to the production of advanced materials, including specialized polymers and coatings. These materials often exhibit improved properties such as enhanced durability and resistance to degradation, making them valuable in various industrial applications .

Derivatives of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, such as 4-Butyl-N,N-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-4-phenyl)aniline, are utilized in the synthesis of semiconducting conjugated polymers. These polymers function as emitting layers, phosphorescent hosts, or hole transport layer materials in organic light-emitting devices (OLEDs) and perovskite solar cells .

Bioconjugation

The compound shows considerable utility in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other compounds. This application is particularly valuable in biochemistry and molecular biology research, where visualizing and tracking biomolecules is essential .

Development of Fluorescent Probes

The unique properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane make it suitable for creating fluorescent probes, which are essential tools in imaging and diagnostics. These probes provide clear visualization in biological research, enhancing our understanding of cellular processes and disease mechanisms .

Derivatives and Related Compounds

Several derivatives of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been developed for specific applications. These derivatives offer modified reactivity profiles and physical properties that extend the utility of the parent compound.

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This derivative serves as a versatile building block in organic chemistry and is employed in palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. It also finds applications in bioconjugation and polymer modification .

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This compound is utilized as a reagent for borylating arenes and preparing fluorenylborolane. It also serves in the synthesis of various intermediates for generating conjugated copolymers, including:

  • 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole

  • 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This derivative is particularly valuable for performing direct borocyclopropanation reactions. It can be used in Simmons-Smith reactions to form borocyclopropanes from allylic ethers and styrenes through the formation of a boromethylzinc carbenoid .

Research Trends and Future Directions

Research involving 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane continues to expand, particularly in emerging fields such as semiconductor development and advanced materials. The compound's unique reactivity and versatility make it a valuable tool in addressing current challenges in materials science and pharmaceutical development.

Emerging Applications in Electronics

Derivatives of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are increasingly being utilized in the development of advanced electronic materials. For example, triphenylamine derivatives incorporating the dioxaborolane structure have shown promise as hole transport semiconducting materials in organic light-emitting devices and perovskite solar cells .

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